molecular formula C25H26N4O4 B2413576 5-(2-methoxyethyl)-N-(4-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921515-16-4

5-(2-methoxyethyl)-N-(4-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2413576
CAS No.: 921515-16-4
M. Wt: 446.507
InChI Key: ZANOWYWUNOXTGZ-UHFFFAOYSA-N
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Description

5-(2-methoxyethyl)-N-(4-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C25H26N4O4 and its molecular weight is 446.507. The purity is usually 95%.
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Biological Activity

5-(2-methoxyethyl)-N-(4-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound that belongs to the class of pyrazolo[4,3-c]pyridine derivatives. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious disease treatment.

Chemical Structure and Properties

The compound features a pyrazolo ring fused with a pyridine moiety, characterized by multiple functional groups that contribute to its biological activity. The structural formula can be represented as follows:

C20H24N2O3\text{C}_{20}\text{H}_{24}\text{N}_2\text{O}_3

This molecular structure includes:

  • A methoxyethyl group.
  • A methoxyphenethyl group.
  • A carbonyl group contributing to its reactivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to inhibit key enzymes or receptors involved in tumorigenesis and other pathological processes. Similar compounds have demonstrated the ability to induce apoptosis and cell cycle arrest in cancer cells.

Biological Activity Data

Research indicates that derivatives of pyrazolo[4,3-c]pyridine exhibit significant anti-tumor and anti-microbial properties. The following table summarizes key findings regarding the biological activity of related compounds:

Compound NameActivity TypeTarget/PathwayReference
Pyrazolo[3,4-b]pyridineAnti-tubercularMycobacterium tuberculosis
4-Methoxyphenethyl derivativeα-glucosidase inhibitionEnzyme inhibition
N-(3-methoxyphenethyl) derivativeAnti-neoplasticCancer cell proliferation

Case Studies

  • Anti-Tubercular Activity : A study evaluated various pyrazolo derivatives against Mycobacterium tuberculosis, highlighting that certain structural modifications enhance their efficacy against this pathogen. The results indicated promising anti-tubercular activity for compounds closely related to our target compound, suggesting potential for further development in treating tuberculosis .
  • Cancer Cell Proliferation : In vitro studies have shown that compounds with similar structures can significantly inhibit cancer cell growth by inducing apoptosis. For instance, pyrazolo derivatives were tested on various cancer cell lines, revealing effective dose-response relationships that warrant further investigation into their mechanisms .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of this compound is crucial for evaluating its therapeutic viability. Current data suggest:

  • Absorption : The compound exhibits favorable solubility in organic solvents like ethanol and DMSO, which is beneficial for formulation.
  • Metabolism : Further studies are needed to elucidate metabolic pathways and the resultant effects on efficacy and safety.
  • Toxicity : Preliminary assessments indicate low cytotoxicity in non-target cells; however, comprehensive toxicological evaluations are essential.

Properties

IUPAC Name

5-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)ethyl]-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4/c1-32-15-14-28-16-21(24(30)26-13-12-18-8-10-20(33-2)11-9-18)23-22(17-28)25(31)29(27-23)19-6-4-3-5-7-19/h3-11,16-17H,12-15H2,1-2H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANOWYWUNOXTGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCCC4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.